![molecular formula C16H14N4O3S B5520286 3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of complex molecules like "3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one" typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. An effective protocol for the synthesis of similar compounds involves one-pot ternary condensation reactions, utilizing readily available starting materials such as mercaptoacetic acid, aldehydes (e.g., o-vanillin), and dicyandiamide, with ammonium acetate as a catalyst. This approach allows for the efficient construction of the heterocyclic core structure while introducing various substituents relevant to the target molecule (Thabet et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized using a combination of spectroscopic and X-ray diffraction techniques. Fourier-Transform Infrared spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon Nuclear Magnetic Resonance (13CNMR), X-Ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) analyses provide detailed insights into the compound's structure. Density Functional Theory (DFT) calculations further support the experimental data, offering a theoretical perspective on the molecule's geometry, electronic configuration, and interaction within the crystal lattice (Thabet et al., 2020).
Scientific Research Applications
Synthesis of New 1,3,5-Triazine Derivatives
Chernov et al. (2015) explored the synthesis of new sodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates by reacting 2-(2-furyl)- and 2-(2-thienyl)-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. This study contributes to the development of novel triazine derivatives, which are important in various chemical applications (Chernov et al., 2015).
Photoacid Generation from Substituted 1,3,5-Triazines
Pohlers et al. (1997) conducted a study on the photochemistry and photophysics of compounds including 2-(2‘-furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazine. This research is significant for understanding the applications of these compounds as photoacid generators in photoresist formulations (Pohlers et al., 1997).
Synthesis and Biological Activity of Fused Thieno[2,3-b] Pyridine Derivatives
Bakhite et al. (2016) reported on the synthesis of new pyridothienopyrimidinones and pyridothienotriazinones, which included derivatives related to the compound . Their research included an evaluation of the antibacterial and antifungal properties of these compounds, highlighting their potential in pharmaceutical research (Bakhite et al., 2016).
Synthesis of 10-Aryl-, 10-Aralkyl-, and 10-Heteraryl-9H-Naphtho[1',2'4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-Ones
Liu et al. (1993) explored the preparation of compounds including 10-(2-furyl)-9H-naphtho[1',2':4,5]thiazolo[3,2-b][1,2,4]triazin-9-ones. This study is relevant for the synthesis of complex triazine derivatives with potential anti-HIV properties (Liu et al., 1993).
properties
IUPAC Name |
5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-9-6-10(8-22-2)12-13-14(24-15(12)17-9)16(21)20(19-18-13)7-11-4-3-5-23-11/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHNVCZCZRLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)N(N=N3)CC4=CC=CO4)SC2=N1)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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